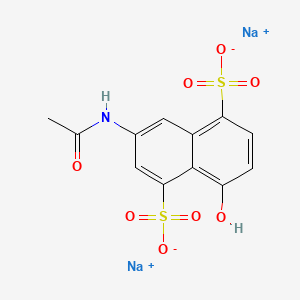

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate

Description

Properties

CAS No. |

83732-67-6 |

|---|---|

Molecular Formula |

C12H9NNa2O8S2 |

Molecular Weight |

405.3 g/mol |

IUPAC Name |

disodium;3-acetamido-8-hydroxynaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

InChI Key |

QAOQPYFYRVMVFK-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate typically involves the following key steps:

- Sulfonation of Naphthalene Derivative: Introduction of sulfonic acid groups at specific positions on the naphthalene ring, usually via treatment with oleum or sulfuric acid under controlled temperature conditions.

- Acetylation of Amino Group: Conversion of an amino substituent to an acetylamino group by reaction with acetic anhydride or acetyl chloride.

- Hydroxylation: Introduction or preservation of the hydroxyl group at the 8-position.

- Neutralization: Conversion of sulfonic acid groups to their disodium salt form by treatment with sodium carbonate or sodium hydroxide.

- Purification: Removal of impurities by filtration, charcoal treatment, and recrystallization.

These steps require careful control of pH, temperature, and reactant stoichiometry to maximize yield and purity.

Detailed Stepwise Preparation

Industrial Scale Considerations

- Reaction Control: Industrial synthesis employs continuous flow reactors with automated temperature and pH control to maintain consistent reaction conditions and optimize yield.

- Purity Monitoring: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques used to monitor reaction progress and confirm product purity.

- Yield Optimization: Adjusting molar ratios, reaction times, and temperatures can improve yield and reduce byproducts. For example, maintaining pH around 8.5 during coupling reactions enhances yield by approximately 22% compared to neutral pH.

- Safety and Environmental Controls: Proper handling of oleum, nitric acid, and reducing agents is essential. Waste acid recycling and neutralization protocols minimize environmental impact.

Research Findings and Data Summary

Scientific Research Applications

Applications in Dyeing

Dyeing Agent:

- Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate is primarily used as a dye in textiles due to its intense coloration properties. It is particularly effective for dyeing protein fibers such as silk and wool, as well as synthetic fibers like nylon.

Fastness Properties:

The dye exhibits varying degrees of fastness to light, washing, and perspiration. The following table summarizes its fastness properties:

| Standard | Light Fastness | Washing Fastness | Perspiration Fastness |

|---|---|---|---|

| ISO | 4 | 2 | 4 |

| AATCC | 4 | 4 | 4 |

These ratings indicate that while the dye has good light fastness, its washing fastness could be improved .

Biological Applications

Biological Activity:

Recent studies have indicated potential biological activities associated with this compound. Research suggests that it may interact with biological molecules, which could lead to applications in biochemistry and pharmacology. However, further research is required to elucidate specific mechanisms of action and efficacy .

Case Studies:

- Interaction Studies: Research has been conducted to explore how this compound interacts with proteins and nucleic acids. Such studies are crucial for understanding its potential use as a biological probe or therapeutic agent.

- Ecotoxicity Assessments: Given its widespread use in dyeing processes, assessments have been made regarding its environmental impact and ecotoxicity. These studies are essential for ensuring safe usage in industrial applications .

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The acetylamino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can alter the structure and function of the target molecules, leading to the desired effects. The disulphonate groups enhance its solubility, facilitating its distribution in aqueous environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related naphthalene disulphonates are compared based on substituent patterns, physicochemical properties, and applications:

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

- Structure : Hydroxyl group at position 7, sulfonate groups at 1 and 3.

- Properties: Potassium counterions may enhance solubility compared to sodium salts. No explicit cLogP or polar surface area data are available, but its structural similarity suggests comparable hydrophilicity to the target compound.

Disodium 3-[[2-(acetylamino)-4-aminophenyl]azo]naphthalene-1,5-disulphonate (CAS 5625-90-1)

- Structure: Azo (-N=N-) linkage introduces conjugation, with acetylamino and amino groups on the phenyl ring.

- Applications : Likely employed in dye synthesis or analytical chemistry due to its conjugated system.

8-Hydroxynaphthalene-1,6-disulphonic Acid (Epsilon Acid)

- Structure : Hydroxyl at position 8, sulfonate groups at 1 and 6.

- Properties: Similar to the target compound but lacks the acetylamino group.

- Applications : Historically used as a dye intermediate (e.g., in azo dye production) .

8-Benzamido-1-naphthol-3,6-disulfonic Acid (CAS 117-46-4)

- Structure : Benzamido group at position 8, hydroxyl at 1, sulfonate groups at 3 and 6.

- Properties : The benzamido substituent increases hydrophobicity compared to the acetylated target compound.

- Applications : Industrial processes, possibly in specialty chemical synthesis .

2-[(8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo]naphthalene-1,5-disulphonic Acid (CAS 57583-83-2)

- Structure: Azo bridge linking two naphthalene systems, with amino and hydroxyl groups.

- Properties : Extended conjugation enhances light absorption, typical of dyes. High polarity due to multiple sulfonate groups.

- Applications : Likely functions as a textile or food dye .

Data Table: Comparative Analysis

Research Findings and Trends

Biological Activity

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate (CAS Number: 83732-67-6) is a synthetic organic compound notable for its vibrant coloration and solubility in water, attributed to its unique structural features including an acetylamino group, hydroxyl group, and two sulfonate groups. This compound has garnered attention for its potential biological activities, which are under investigation across various fields, including pharmacology and dye chemistry.

- Molecular Formula : C₁₄H₁₃N₂Na₂O₈S₂

- Molecular Weight : Approximately 405.31 g/mol

- Solubility : Highly soluble in water due to the presence of disulphonate groups.

Biological Activity

This compound exhibits several biological activities that warrant further exploration:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. The compound's ability to chelate metal ions may enhance its effectiveness against pathogens by disrupting their metabolic processes.

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, which can protect cells from oxidative stress.

- Cellular Interactions : Interaction studies indicate that this compound may influence cellular pathways, although specific mechanisms remain to be fully elucidated.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against select bacterial strains | |

| Antioxidant | Potential to reduce oxidative stress | |

| Cellular Interaction | May affect cellular signaling pathways |

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as a therapeutic agent in treating infections.

-

Antioxidant Mechanism :

- Research on the antioxidant properties demonstrated that the compound could scavenge free radicals effectively, providing insights into its role in preventing oxidative damage in cellular models.

-

Cell Viability Assays :

- In vitro assays showed that this compound did not exhibit cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential applications in pharmaceuticals.

Table 2: Summary of Case Studies

| Study Focus | Findings | Year Published |

|---|---|---|

| Antimicrobial Study | Significant reduction in bacterial viability | |

| Antioxidant Study | Effective free radical scavenging | |

| Cytotoxicity Assay | No cytotoxic effects observed at therapeutic doses |

Q & A

Q. What are the recommended synthetic pathways for preparing Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves azo coupling reactions between aromatic amines and naphthalene sulfonate precursors. For example, diazotization of 3-(acetylamino)-8-hydroxy precursors followed by coupling with naphthalene-1,5-disulphonate intermediates under controlled pH (6–8) and temperature (0–5°C) conditions ensures high yield. Optimization includes using sodium nitrite for diazotization and maintaining stoichiometric ratios to minimize byproducts. Structural analogs like Direct Blue 71 (CAS 4399-55-7) follow similar pathways, emphasizing purification via recrystallization or ion-exchange chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azo linkage and acetylated amino groups. Infrared (IR) spectroscopy identifies sulfonate (S-O stretching at ~1040 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹). UV-Vis spectroscopy (λmax ~500–600 nm) confirms the conjugated azo chromophore. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using reverse-phase columns and aqueous buffer systems .

Advanced Research Questions

Q. How do physicochemical properties (e.g., log Kow, environmental persistence) influence the compound’s behavior in aquatic ecosystems?

- Methodological Answer : The compound’s log Kow (-5.2) indicates high hydrophilicity, suggesting low bioaccumulation potential but significant mobility in aqueous environments . Environmental persistence can be assessed via hydrolysis studies under varying pH (e.g., pH 4–9) and UV irradiation. Advanced modeling tools (e.g., QSARs) predict degradation pathways, while experimental validation uses LC-MS/MS to detect transformation products like sulfonated aromatic amines. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) are essential for risk assessment .

Q. What analytical challenges arise in resolving contradictory stability data under different pH conditions?

- Methodological Answer : Contradictions in stability data often stem from matrix effects or inconsistent experimental setups. To resolve this:

- Perform kinetic studies under controlled ionic strength and temperature.

- Use buffered solutions (e.g., phosphate or acetate buffers) to isolate pH-specific degradation.

- Employ hyphenated techniques like HPLC-ESI-MS to identify degradation products (e.g., desulfonation or azo bond cleavage).

Cross-reference findings with structurally similar dyes (e.g., Reactive Red 177, CAS 68110-24-7) to validate mechanisms .

Q. How can computational methods aid in predicting the compound’s reactivity in complex biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution at the azo and sulfonate groups, identifying reactive sites for oxidation or reduction. Molecular docking simulations assess potential interactions with biomolecules (e.g., serum albumin or DNA). Coupling these with experimental validation via fluorescence quenching assays or circular dichroism provides mechanistic insights into binding affinities and metabolic pathways .

Methodological Considerations for Experimental Design

Q. What strategies mitigate interference from impurities during quantification in biological matrices?

- Methodological Answer :

- Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.

- Optimize mass spectrometry parameters (e.g., multiple reaction monitoring, MRM) to enhance selectivity.

- Validate methods using spike-recovery tests in matrices like plasma or liver homogenates, ensuring limits of detection (LOD) <1 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.